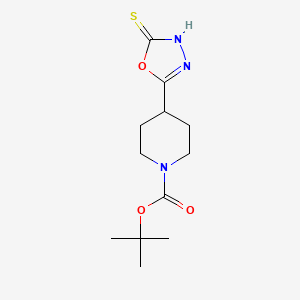

Tert-butyl 4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate

Description

Tert-butyl 4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine ring linked to a 1,3,4-oxadiazole moiety substituted with a sulfhydryl (-SH) group at the 5-position. This structure combines the conformational flexibility of the piperidine ring with the electron-deficient and bioisosteric properties of the 1,3,4-oxadiazole scaffold. The tert-butyloxycarbonyl (Boc) group serves as a protective group for the piperidine nitrogen, enabling selective deprotection during synthetic modifications. Such compounds are often intermediates in medicinal chemistry for developing kinase inhibitors, antimicrobial agents, or radioligands due to their ability to engage in hydrogen bonding and π-π interactions .

Properties

IUPAC Name |

tert-butyl 4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O3S/c1-12(2,3)18-11(16)15-6-4-8(5-7-15)9-13-14-10(19)17-9/h8H,4-7H2,1-3H3,(H,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPIGHPFYIMFVKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=NNC(=S)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate typically involves multiple steps. One common route starts with the preparation of the piperidine ring, followed by the introduction of the 1,3,4-oxadiazole ring and the sulfanyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired transformations occur efficiently.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperidine ring.

Scientific Research Applications

Tert-butyl 4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used to study the interactions of sulfanyl and oxadiazole groups with biological molecules.

Mechanism of Action

The mechanism by which Tert-butyl 4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, while the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tert-butyl 4-(5-amino-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate

- Structure: Replaces the sulfhydryl (-SH) group with an amino (-NH₂) group at the 5-position of the oxadiazole ring.

- Applications : Likely explored as a precursor for urea/thiourea derivatives or metal-chelating agents.

Tert-butyl 3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate

- Structure : Substitutes the sulfhydryl group with a methyl (-CH₃) group and shifts the oxadiazole to the 3-position of the piperidine ring.

- Positional isomerism alters steric and electronic environments, affecting binding to biological targets .

- Applications : Used in SAR studies to evaluate the impact of substituent position on activity.

Tert-butyl 4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate

- Structure : Replaces -SH with a 4-fluorophenyl group, introducing aromaticity and halogenated substituents.

- Key Differences: The fluorophenyl group enhances π-π stacking and metabolic stability due to fluorine’s electronegativity. Molecular weight increases (347.38 g/mol vs.

- Applications : Investigated in fluorinated drug candidates for CNS or anticancer therapies.

Tert-butyl 4-(5-(2-amino-5-bromopyridin-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate

- Structure: Incorporates a brominated aminopyridinyl group at the oxadiazole 5-position.

- Key Differences: Bromine adds steric bulk and facilitates halogen bonding, while the amino group enables conjugation with imaging agents. Higher molecular weight (424.3 g/mol) and logP (estimated >4) suggest prolonged half-life but reduced solubility .

- Applications: Potential use in radiopharmaceuticals or as a kinase inhibitor scaffold.

Research Findings and Implications

- Reactivity : The sulfanyl group in the target compound offers nucleophilic reactivity for forming disulfide bonds or conjugating with electrophiles, unlike the inert methyl or aromatic substituents .

- Selectivity : Fluorophenyl and bromopyridinyl analogs show higher target selectivity in kinase inhibition assays compared to smaller substituents like -SH or -NH₂ .

- Synthetic Challenges : Thiol-containing oxadiazoles require careful handling under inert atmospheres to prevent oxidation, whereas methyl or aryl analogs are more stable .

Biological Activity

Tert-butyl 4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate (CAS Number: 1046079-23-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H19N3O3S

- Molecular Weight : 285.36 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to the oxadiazole moiety, which is known for its ability to interact with various biological targets. The presence of the sulfanyl group enhances its reactivity and binding affinity to proteins and enzymes involved in cellular processes.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess activity against various bacterial strains, including Mycobacterium tuberculosis .

Anticancer Activity

In vitro studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells. A structure–activity relationship (SAR) analysis revealed that modifications on the oxadiazole ring significantly influence cytotoxicity against different cancer cell lines. For example, compounds with specific substitutions showed enhanced activity against A431 and Jurkat cell lines .

Case Studies

- Antimicrobial Efficacy :

- Anticancer Properties :

- In a comparative study involving various oxadiazole derivatives, it was found that certain modifications led to a significant increase in apoptotic activity in cancer cells. Notably, compounds with enhanced hydrophobic interactions demonstrated improved binding to target proteins involved in cell survival pathways .

Data Table: Biological Activity Comparison of Oxadiazole Derivatives

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl 4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate, and what critical reaction parameters influence yield?

- Methodology : A multi-step approach is typically employed. First, synthesize the 5-sulfanyl-1,3,4-oxadiazole core via cyclocondensation of thiosemicarbazide derivatives with carboxylic acids or esters under acidic conditions. Subsequent coupling with a tert-butyl-protected piperidine scaffold (e.g., via nucleophilic substitution or cross-coupling reactions) requires precise temperature control (60–80°C) and anhydrous solvents like DMF or THF. Catalysts such as EDCI/HOBt or palladium-based systems may enhance efficiency .

- Key Parameters : Reaction time (12–24 hrs), stoichiometric ratios (1:1.2 for oxadiazole:piperidine), and purification via column chromatography (silica gel, hexane/EtOAc gradient) are critical for yields >70% .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Techniques :

- NMR (¹H, ¹³C, DEPT-135) to confirm piperidine ring conformation and oxadiazole substitution patterns.

- HRMS (ESI+) for molecular ion verification (expected [M+H]⁺ ~340–350 m/z).

- FT-IR to identify carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (S-H, ~2550 cm⁻¹) stretches.

- HPLC (C18 column, acetonitrile/water) for purity assessment (>95%) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis due to potential release of volatile byproducts (e.g., H₂S).

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Approach :

- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition, cytotoxicity) across multiple concentrations (1 nM–100 µM) to identify non-linear effects.

- Structural Confirmation : Verify compound integrity post-assay via LC-MS to rule out degradation artifacts.

- Control Experiments : Use isostructural analogs (e.g., oxadiazole-to-thiadiazole substitution) to isolate pharmacophore contributions .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

- Stability Studies :

- pH Profiling : Incubate in buffers (pH 2–10) at 37°C for 24 hrs; monitor degradation via HPLC.

- Thermal Analysis : TGA/DSC to determine decomposition thresholds (>150°C typical for tert-butyl esters).

- Storage : Lyophilize and store at −20°C under argon to prevent oxidation of the sulfanyl group .

Q. How does the electronic nature of the 5-sulfanyl-1,3,4-oxadiazole moiety influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The sulfanyl group acts as a weak electron-withdrawing substituent, reducing oxadiazole ring electron density. This facilitates nucleophilic aromatic substitution (SNAr) at the 2-position but may require Pd(PPh₃)₄ catalysts for Suzuki-Miyaura couplings with aryl boronic acids .

Q. What computational methods predict interactions between this compound and biological targets (e.g., enzymes, receptors)?

- In Silico Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.